molecular formula C20H23BrN2O B2682832 4-bromo-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 955528-51-5

4-bromo-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No.: B2682832
CAS No.: 955528-51-5
M. Wt: 387.321
InChI Key: XEYCLJBBTAXCEP-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is an organic compound that features a bromine atom attached to a benzamide structure, with an ethyl-tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps. One common approach includes the bromination of a benzamide precursor, followed by the introduction of the ethyl-tetrahydroquinoline moiety through a series of coupling reactions. Key steps may involve:

    Bromination: The benzamide precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.

    Coupling Reaction: The brominated benzamide is then subjected to a coupling reaction with 1-ethyl-1,2,3,4-tetrahydroquinoline using a suitable catalyst, such as palladium, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the nitrogen or other functional groups.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-ethyl-N-methylbenzamide
  • 2-bromo-N-methylbenzamide
  • 1-bromo-4-ethylbenzene

Uniqueness

4-bromo-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is unique due to the presence of the ethyl-tetrahydroquinoline moiety, which imparts distinct chemical and biological properties compared to other brominated benzamides. This structural feature may enhance its binding affinity to certain targets or confer specific electronic properties useful in materials science.

Properties

IUPAC Name

4-bromo-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O/c1-2-23-13-3-4-17-14-15(5-10-19(17)23)11-12-22-20(24)16-6-8-18(21)9-7-16/h5-10,14H,2-4,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYCLJBBTAXCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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